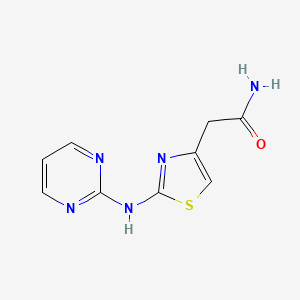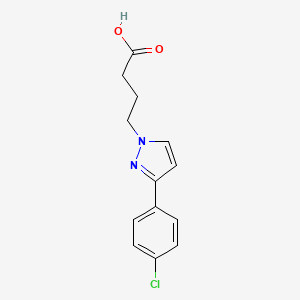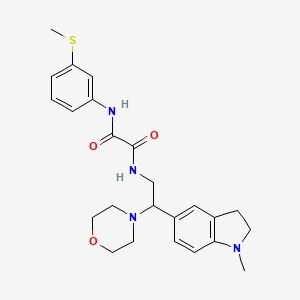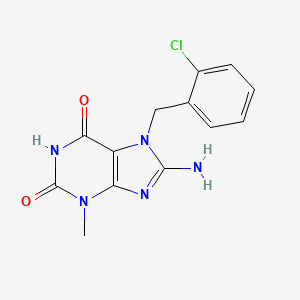
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The exact biological activities of this specific compound are not mentioned in the available sources .
Synthesis Analysis
The synthesis of similar compounds involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, particularly in the context of their antimicrobial and anticancer activities .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Insecticidal Properties
- Study on Heterocycles Incorporating Thiadiazole Moiety : A study conducted by Fadda et al. (2017) explored the synthesis of various heterocycles, including thiazole derivatives, from a precursor similar to 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide. These compounds were tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, highlighting the potential use of such compounds in pest control (Fadda et al., 2017).
Anticancer Applications
- Synthesis and Anticancer Activity of Phenylamide Derivatives : Liu et al. (2011) designed novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on dasatinib's structure. Among these, certain compounds showed high antiproliferative potency against human K563 leukemia cells, indicating the potential of thiazole-based compounds in cancer treatment (Liu et al., 2011).
Antimicrobial Activity
- Antimicrobial Activity of Heterocyclic Compounds : Bondock et al. (2008) and Abu-Melha (2013) conducted studies on the synthesis of new heterocycles, including thiazole derivatives, with evaluations of their antimicrobial activities. These studies suggest the efficacy of such compounds in combating microbial infections (Bondock et al., 2008); (Abu-Melha, 2013).
Enzyme Inhibition for Disease Treatment
- Inhibitors of Cytidine 5'-Triphosphate Synthetase : Novak et al. (2022) reported on 2-(alkylsulfonamido)thiazol-4-yl)acetamides as inhibitors of cytidine 5'-triphosphate synthetase (CTPS1/2), essential in pyrimidine synthesis. These findings are significant for the development of treatments for diseases driven by aberrant immune cell proliferation (Novak et al., 2022).
Molecular Structure Analysis
- Crystal Structures of Pyrimidin-2-ylsulfanyl Acetamides : Subasri et al. (2016, 2017) conducted studies on the crystal structures of compounds with a pyrimidin-2-ylsulfanyl acetamide core. These studies provide valuable insights into the molecular conformations of such compounds, which are critical for understanding their interactions and potential applications (Subasri et al., 2016); (Subasri et al., 2017).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Mode of Action
It’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
It’s known that thiazole-containing compounds can influence various biochemical pathways .
Result of Action
It’s known that thiazole-containing compounds can have diverse effects on biological systems .
Future Directions
The future directions for research on similar compounds could involve further exploration of their pharmacological activities, particularly their antimicrobial and anticancer activities . Additionally, the development of more selective and potent derivatives could be a potential area of future research .
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-7(15)4-6-5-16-9(13-6)14-8-11-2-1-3-12-8/h1-3,5H,4H2,(H2,10,15)(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOACTFXLTPCEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2433906.png)

![2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2433909.png)

![4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide](/img/structure/B2433914.png)
![2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2433915.png)
![2,4-Dimethyl-6-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433916.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433917.png)
![3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2433920.png)



